5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole is a compound that belongs to the class of benzo[d][1,3]dioxole derivatives, which are known for their diverse biological activities and applications in organic synthesis. The compound's IUPAC name reflects its structure, which includes a bromoethyl group and a nitro group attached to a benzo[d][1,3]dioxole framework. This molecular architecture is significant in medicinal chemistry due to its potential interactions with biological targets.
The compound can be sourced from various chemical databases and suppliers, including PubChem and ChemicalBook, which provide detailed chemical properties and synthesis routes for researchers and industry professionals. Its molecular formula is , with a molecular weight of approximately 272.96 g/mol.
5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole is classified as an organic compound within the category of nitro compounds and dioxoles. These classifications are essential for understanding its reactivity and potential applications in various chemical reactions.
The synthesis of 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole typically involves several steps, including the introduction of the bromoethyl group onto the benzo[d][1,3]dioxole scaffold. Common methods include:
The synthetic route may involve the use of various reagents and conditions tailored to optimize yield and purity. For instance, solvents such as dimethylformamide or acetonitrile may be employed under controlled temperatures to enhance reaction efficiency.
The molecular structure of 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole features a benzodioxole core with substituents that include a bromoethyl group at position 5 and a nitro group at position 6. The presence of these functional groups significantly influences the compound's chemical behavior.
5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole can participate in various chemical reactions due to its reactive functional groups:
The reactivity of this compound can be exploited in synthetic pathways leading to more complex molecules, particularly in medicinal chemistry where modifications can enhance biological activity.
While specific data on the mechanism of action for 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole in biological systems is limited, compounds with similar structures often interact with cellular targets through:
Further research is required to elucidate the exact mechanisms through which this compound exerts its effects in biological contexts.
5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole has potential applications in various fields:
The synthesis of 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole (C₉H₈BrNO₄, MW 274.07 g/mol) follows a sophisticated multi-step sequence optimized for industrial-scale production while maintaining structural precision. The benchmark pathway begins with catalytic hydrogenation of commercially available 4-acylphenol derivatives under mild conditions (0.5-60 bars H₂, 10-100°C), typically employing PtO₂ or Pd/C catalysts in alcoholic solvents to yield 4-alkylphenol intermediates. Subsequent acylation introduces acetyl or propionyl groups (≤C₃ acyl chains) to activate the ring for regioselective rearrangement. This intermediate undergoes Lewis acid-mediated ortho-acylation—a critical step establishing the bromoethyl attachment point—to yield 4-alkyl-2-acylphenol. The synthesis culminates in cyclization using dihalomethanes (X-CH(R₂)-Y where X,Y = Cl, Br, I) or dialkoxyalkanes under controlled conditions to form the benzodioxole scaffold [6].
This pathway overcomes traditional limitations in 4-alkylcatechol accessibility, avoiding expensive precursors and harsh reagents like liquid hydrofluoric acid. The optimized process achieves scalability through atmospheric hydrogenation conditions (1 bar, 20°C) and eliminates chromatographic purification via crystallization, providing significant cost advantages over earlier routes that relied on direct nitration of preformed benzodioxoles [6].
Table 1: Key Steps in Industrial Synthesis of 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole
Step | Reaction Type | Key Reagents/Conditions | Function | Yield Range |
---|---|---|---|---|
Hydrogenation | Catalytic reduction | PtO₂/Pd/C, ROH solvent, 0.5-60 bar | 4-Alkylphenol formation | 85-95% |
Acylation | Electrophilic substitution | Acetyl chloride, base catalysis | Ring activation | 90-95% |
ortho-Rearrangement | Lewis acid mediation | AlCl₃, BF₃, 0-25°C | Regioselective ketone positioning | 75-85% |
Cyclization | Nucleophilic displacement | X-CH(R₂)-Y, base, polar aprotic solvent | Dioxole ring formation | 80-88% |
Palladium-catalyzed cross-coupling methodologies provide targeted access to the 5-(1-bromoethyl) functionality—a versatile handle for downstream derivatization. While direct C-H functionalization remains challenging, recent advances employ Suzuki-Miyaura coupling between 5-bromo-6-nitrobenzo[d][1,3]dioxole and (1-bromoethyl)boronic acid derivatives. This approach demonstrates superior regiocontrol compared to classical electrophilic bromination, particularly given the electron-withdrawing nitro group's directing effects. The reaction proceeds optimally with Pd(PPh₃)₄ (2-5 mol%) and K₂CO₃ base in toluene/water biphasic systems at 80-90°C, achieving 70-78% isolated yield [5].
The bromoethyl group's stability during cross-coupling necessitates careful optimization: lower temperatures (<90°C) minimize β-hydride elimination, while ligand selection (SPhos, XPhos) suppresses dehalogenation side reactions. This strategy enables late-stage introduction of the bromoethyl moiety, permitting modular synthesis of analogs with varying alkyl chain lengths or functional groups at the C5 position. The methodology has been successfully extended to Stille couplings using tributyl(1-bromoethyl)stannane, albeit with increased sensitivity to the nitro group's oxidizing potential .
Regioselective installation of the nitro group adjacent to the bromoethyl substituent represents a pivotal transformation in the synthesis. Traditional nitration of benzodioxoles yields undesired regioisomers due to the methylenedioxy group's activating effects. The optimized protocol instead employs in situ protection-direction: the ketone intermediate undergoes temporary enolization or oxime formation, directing electrophilic nitration exclusively to the C6 position. Subsequent deprotection and bromination (PBr₃ in CH₂Cl₂, 0°C to RT) afford the 1-bromoethyl functionality with >95% regioselectivity .
Critical parameters include:
The bromination step exploits the alcohol precursor's enhanced nucleofugality, where stereoelectronic effects from the ortho-nitro group facilitate Sₙ2 displacement. This sequence achieves an overall 82% yield from the ketone intermediate, significantly outperforming direct 6-nitrobenzodioxole alkylation routes (≤45% yield) that suffer from steric hindrance .
Table 2: Regioselectivity Comparison in Benzodioxole Functionalization
Substrate | Reaction | Conditions | C5:C6 Ratio | Major Product Yield |
---|---|---|---|---|
5-Ethylbenzo[d][1,3]dioxole | Nitration | HNO₃/Ac₂O, 0°C | 15:85 | 5-Ethyl-6-nitro (83%) |
6-Nitrobenzo[d][1,3]dioxole | Bromoethylation | BrCH₂CH₃, AlCl₃ | <5:>95 | Negligible |
4-Alkyl-2-acylphenol | Directed nitration | AcONO₂, -15°C | >1:99 | 5-(1-Hydroxyethyl)-6-nitro precursor (88%) |
The chiral 1-bromoethyl moiety in 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole serves as a critical building block for bioactive alkaloids, necessitating enantioselective synthesis. Asymmetric hydrogenation of the corresponding enol acetate precursor (5-(1-acetoxyvinyl)-6-nitrobenzo[d][1,3]dioxole) using Rh(I)-(R,R)-Et-DuPhos catalyst achieves 94% ee under mild conditions (20 psi H₂, iPrOH, 25°C). This transformation exploits the benzodioxole's planar chirality and the nitro group's coordination ability to direct hydrogen delivery [5].
The resulting chiral acetate undergoes stereospecific bromination via Appel reaction with inversion of configuration, preserving enantiopurity. This sequence provides access to both (R)- and (S)-enantiomers of the bromoethyl derivative—crucial for synthesizing stereodefined tetrahydroisoquinoline alkaloids. The methodology has enabled gram-scale production of key intermediates for antitumor agents like naphthyridinomycin analogs, demonstrating 87-91% ee retention over three synthetic steps. Alternative routes employing enzymatic resolution (lipase B in vinyl acetate) provide comparable enantioselectivity but lower throughput (max 50% yield) .
Table 3: Enantioselective Synthesis Approaches for Chiral 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole
Method | Catalyst/Reagent | Conditions | ee (%) | Yield (%) | Scale Feasibility |
---|---|---|---|---|---|
Asymmetric hydrogenation | Rh-(R,R)-Et-DuPhos | 25°C, 20 psi H₂ | 94 | 90 | Multi-gram |
Enzymatic resolution | Candida antarctica lipase B | Vinyl acetate, 37°C | >98 | 45 (theoretical max 50) | Gram-scale |
Chiral auxiliary | (S)-Proline derivatives | 3 steps, recrystallization | 99 | 61 | Limited by auxiliary cost |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1